2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the class of spiro-diazaspiro derivatives, characterized by a bicyclic 8-oxa-1,3-diazaspiro[4.5]decane core with 2,4-dioxo functional groups. The acetamide moiety is substituted with a 4-ethoxyphenyl group, which introduces electron-donating ethoxy substituents to the aromatic ring. Such structural features are critical for modulating physicochemical properties (e.g., solubility, logP) and biological activity, particularly in targeting receptors like formyl peptide receptors (FPRs) or enzymes such as cyclooxygenases .
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-2-25-13-5-3-12(4-6-13)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKNMHWJHJEKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the annulation of cyclopentane and four-membered rings using readily available starting materials. The reaction conditions often involve the use of anhydrous potassium carbonate and specific brominated intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of bulk reagents and optimization of reaction conditions for scalability, are likely applied.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Spiro-Diazaspiro Core
N-(3,4-Dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Key Differences : The 4-ethoxyphenyl group in the target compound is replaced with a 3,4-dimethylphenyl group.
- The absence of an ethoxy group may diminish hydrogen-bonding capacity with polar targets .
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Key Differences : The spiro core contains an 8-methyl substituent, and the acetamide is attached to a 4-methylcyclohexyl group.
- Impact: The methyl group on the spiro ring may sterically hinder interactions with flat binding pockets.
N-(2-Cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Modifications in the Acetamide Substituent
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A)
- Key Differences: The spiro-diazaspiro core is replaced with a thiazolidinone ring, and the compound exists as tautomers (3c-I and 3c-A).
- Tautomerism may lead to dual binding modes, unlike the rigid spiro system in the target compound .
N-(4-Sulfamoylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- Key Differences : The 4-ethoxyphenyl group is substituted with a sulfamoylphenyl group.
Pharmacological and Physicochemical Properties
Notes:
- The target compound’s 4-ethoxyphenyl group balances moderate hydrophobicity (logP ~2.1) with acceptable solubility.
- Sulfamoyl and thiazolidinone derivatives exhibit higher solubility due to polar functional groups but may face challenges in cellular uptake .
Biological Activity
The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide (CAS: 1775560-69-4) is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 317.34 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from simpler diazaspiro compounds. The detailed synthetic pathway often includes the formation of the spirocyclic structure followed by the introduction of the ethoxyphenyl acetamide moiety.
Antihypertensive Effects
Research indicates that compounds within the diazaspiro family exhibit significant antihypertensive activity. A study on related compounds demonstrated that certain substitutions at the 8-position enhanced their efficacy as alpha and beta adrenergic blockers, suggesting a similar potential for this compound .
The mechanism underlying the biological activity of this compound is primarily attributed to its interaction with adrenergic receptors. Compounds in this class have shown to act as antagonists at alpha-adrenoceptors, which are crucial in regulating vascular tone and blood pressure . The specific interactions and affinities for these receptors can vary based on structural modifications.
Case Studies
- Study on Spontaneous Hypertensive Rats : A series of diazaspiro compounds were tested for antihypertensive activity in spontaneous hypertensive rats. The results indicated that modifications similar to those in this compound could lead to significant blood pressure reduction without adverse effects like orthostatic hypotension .
- Alpha-Adrenergic Blocking Activity : In canine models, related compounds demonstrated selective alpha 1 and alpha 2 receptor antagonism. This suggests that this compound may possess similar properties, potentially leading to therapeutic applications in hypertension management .
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar structures can exhibit diverse biological activities including:
- Antihypertensive effects
- Anti-inflammatory properties
These activities are often linked to their ability to modulate neurotransmitter systems and vascular responses .
Toxicological Profile
Limited studies are available regarding the toxicological aspects of this compound. However, related compounds have been evaluated for safety profiles in preclinical trials, indicating a need for further investigation into the long-term effects and safety of this compound.
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
(Basic/Experimental Design)
Methodological Answer:
The synthesis involves multi-step reactions:
Core Formation : Cyclization of diketones/diamines under acidic/basic conditions to construct the spirocyclic 8-oxa-1,3-diazaspiro[4.5]decane ring .
Functionalization : Coupling the spirocyclic intermediate with 4-ethoxyaniline using carbodiimide reagents (e.g., EDC/HOBt) .
Optimization Strategies :
- Catalyst Screening : Test DMAP or pyridine derivatives for acylation efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs conventional) .
- Purification : Gradient recrystallization (hexane:EtOAc) or preparative HPLC (>95% purity) .
Which analytical techniques are most reliable for structural characterization and purity assessment?
(Basic/Structural Analysis)
Methodological Answer:
NMR Spectroscopy :
- 1H/13C NMR : Confirm spirocyclic connectivity and acetamide conjugation (e.g., δ 2.1 ppm for spiro-CH2) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
HPLC-MS : Use C18 columns (ACN:H2O gradient) with ESI-MS to detect impurities (<0.5%) .
X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
How to resolve contradictory reports about its anticonvulsant activity in different pharmacological models?
(Advanced/Data Contradiction Analysis)
Methodological Answer:
Discrepancies may arise from:
Model Specificity :
- Test in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
Pharmacokinetics :
- Conduct LC-MS/MS profiling to measure brain penetration and plasma half-life .
Target Validation :
- Use CRISPR-edited neuronal cells lacking GABA_A receptors to confirm target engagement .
Metabolite Interference : Isolate and test major metabolites (e.g., hydrolyzed ethoxy group) .
What strategies are effective for structure-activity relationship (SAR) studies?
(Advanced/Medicinal Chemistry)
Methodological Answer:
Substituent Variation :
- Compare 4-ethoxy vs. 4-methoxy phenyl analogs via Buchwald-Hartwig amination .
Spiro Ring Modifications :
| Ring Size | GABA_A IC50 | LogP |
|---|---|---|
| [4.5] | 12 nM | 2.1 |
| [5.5] | 85 nM | 2.8 |
| (Data from spirocyclic analogs ) |
Bioisosteric Replacement : Replace dioxo groups with thiourea to enhance metabolic stability .
What experimental approaches elucidate its mechanism of action in neurological targets?
(Advanced/Mechanistic Studies)
Methodological Answer:
Electrophysiology : Perform whole-cell patch clamping on hippocampal neurons to assess GABA_A receptor potentiation .
Molecular Docking : Use AutoDock Vina to predict binding poses in the GABA_A β3 subunit pocket .
Knockout Models : Validate target specificity in β3-subunit-deficient mice .
How to troubleshoot batch-to-batch variability in synthesis yield?
(Advanced/Process Chemistry)
Methodological Answer:
Reagent Quality : Ensure anhydrous conditions for cyclization (Karl Fischer titration for H2O <0.01%) .
Reaction Monitoring : Use in-situ IR to track carbonyl intermediate formation (e.g., 1720 cm⁻¹ peak) .
Scale-Up : Transition from batch to continuous flow reactors for improved mixing and heat transfer .
What methodologies identify and quantify metabolic degradation products?
(Advanced/ADME Studies)
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS .
Stable Isotope Labeling : Synthesize deuterated analogs to trace metabolic pathways .
CYP Inhibition Assays : Identify cytochrome P450 isoforms responsible for oxidation .
How to assess thermodynamic stability and polymorphism?
(Advanced/Materials Science)
Methodological Answer:
DSC/TGA : Measure melting points (Tm) and decomposition temperatures (Td) under nitrogen .
XRPD : Screen polymorphs using 10 solvent systems (e.g., ethanol, DMSO) .
Hybrid DFT Calculations : Predict stable conformers using Gaussian16 (B3LYP/6-31G*) .
What computational tools predict solubility and formulation compatibility?
(Advanced/Pharmaceutics)
Methodological Answer:
COSMO-RS : Simulate solubility in PEG400/water mixtures .
Hansen Solubility Parameters : Compare HSP distances with excipients (e.g., Poloxamer 407) .
Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
How to design analogs with improved blood-brain barrier (BBB) penetration?
(Advanced/Drug Design)
Methodological Answer:
LogP Optimization : Aim for 1.5–2.5 via substituent tuning (e.g., replace ethoxy with trifluoromethoxy) .
P-gp Efflux Assays : Test in MDCK-MDR1 cells to reduce efflux ratios (<2.0) .
Prodrug Strategies : Introduce ester moieties for enhanced passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
